

Check Availability & Pricing

# Navigating Nitrosamine Impurities in Ticagrelor Manufacturing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | N-Nitroso Ticagrelor |           |
| Cat. No.:            | B13424751            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the control of nitrosamine impurities during the manufacturing process of Ticagrelor. This resource is designed to assist in developing robust control strategies and addressing potential challenges in nitrosamine risk assessment and mitigation.

# Frequently Asked Questions (FAQs) Q1: What are the primary sources of nitrosamine impurities in the Ticagrelor manufacturing process?

A1: The formation of nitrosamine impurities in pharmaceutical manufacturing, including for Ticagrelor, is generally linked to the reaction of secondary or tertiary amines with nitrosating agents.[1][2] Key potential sources include:

- Raw Materials and Reagents: The synthesis of Ticagrelor may involve the use of reagents like sodium nitrite in the presence of secondary or tertiary amines (e.g., triethylamine), which is a known risk factor for nitrosamine formation.[3]
- Contaminated Starting Materials: Impurities in starting materials, such as the presence of nitrites in sodium azide or secondary/tertiary amines in solvents, can contribute to nitrosamine formation.[1]



- Cross-Contamination: Using non-dedicated equipment or production lines can lead to crosscontamination with nitrosamines or their precursors.
- Recovered Materials: The use of recovered solvents, reagents, or catalysts that have not been adequately purified can introduce nitrosating agents or amines.[2][4]
- Degradation: The degradation of starting materials, intermediates, or the drug substance itself, potentially in the presence of trace nitrites, can also be a source.[2]

# Q2: I've performed a risk assessment and identified a potential for N-Nitroso-Ticagrelor. What is known about this specific impurity?

A2: While Ticagrelor is a secondary amine, posing a theoretical risk for the formation of N-Nitroso-Ticagrelor, recent studies have indicated a different outcome. Research has shown that when Ticagrelor reacts with nitrosating agents, it tends to form a cyclized 4,5-dihydroisoxazole derivative instead of the expected N-Nitroso-Ticagrelor.[5][6] This has been confirmed through techniques like LC-MS and NMR spectroscopy.[5] The uncyclized N-Nitroso-Ticagrelor is reported to be unstable and highly sensitive to moisture, making its isolation challenging.[5]

# Q3: My analysis shows a peak with the same mass as N-Nitroso-Ticagrelor. How can I confirm its identity?

A3: Since both N-Nitroso-Ticagrelor and its cyclized impurity can have the same molecular mass, mass spectrometry alone is insufficient for identification.[5] Advanced analytical techniques are necessary for structural elucidation:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (COSY, HSQC, HMBC) are crucial for definitively determining the molecular structure and differentiating between the N-nitroso compound and the cyclized derivative.[5]
- Infrared (IR) Spectroscopy: IR can also help in distinguishing between the two structures.[5]
- Chromatographic Separation: Developing a robust chromatographic method that can separate the API (Ticagrelor), the potential N-nitroso impurity, and the cyclized impurity is



key. It has been noted that the cyclized compound may elute before the API, while the theoretical uncyclized form would elute after.[5]

## Q4: What are the recommended analytical methods for detecting nitrosamine impurities in Ticagrelor?

A4: Regulatory agencies like the FDA recommend the use of highly sensitive and specific analytical methods for the detection and quantification of nitrosamine impurities.[5] These include:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique due to its high sensitivity and selectivity for detecting trace levels of nitrosamines in complex matrices.[7][8]
- Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Particularly useful for more volatile nitrosamines.[7]
- High-Resolution Mass Spectrometry (LC-HRMS): This technique provides high mass accuracy, which aids in the identification and quantification of unknown impurities.[7][9]

Method validation is critical to ensure accuracy and reliability.[1]

### **Troubleshooting Guide**

# Issue: Confirmatory testing indicates the presence of a nitrosamine impurity above the acceptable intake (AI) limit.

Potential Root Causes & Corrective Actions:

- Presence of Nitrites and Amines in the Same Step:
  - Solution: Modify the synthesis to avoid the concurrent presence of nitrosating agents and secondary/tertiary amines. If unavoidable, proceed to the next steps.[10]
- pH Control:



- Solution: Nitrosamine formation is often favored under acidic conditions.[1][4] A patent for
  Ticagrelor preparation suggests that controlling the pH, particularly through successive
  washings after each reaction step, can significantly reduce nitrosamine impurities to
  undetectable levels.[3] Implementing stringent pH control during the process and in
  washing steps is a critical mitigation strategy.
- · Use of Scavengers/Inhibitors:
  - Solution: Incorporate nitrite scavengers into the formulation. Commonly used scavengers include antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E).[11]
     [12][13] These compounds react with and eliminate nitrosating agents.
- Raw Material Quality:
  - Solution: Implement a robust supplier qualification program.[11] This should include testing raw materials (starting materials, reagents, solvents) for the presence of nitrites and amines.[10]

#### **Logical Flow for Nitrosamine Risk Mitigation**





Click to download full resolution via product page

Caption: Workflow for nitrosamine risk assessment and mitigation.



### **Experimental Protocols**

## Protocol 1: Generic Method for Confirmatory Testing of Nitrosamines by LC-MS/MS

This protocol provides a general framework. Specific parameters must be optimized and validated for the Ticagrelor drug substance and product.

- Sample Preparation:
  - Accurately weigh a sample of Ticagrelor API or crushed tablets.
  - Dissolve and dilute the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The choice of solvent should ensure the stability of both Ticagrelor and the target nitrosamines.
  - Perform solid-phase extraction (SPE) if matrix effects are significant and pre-concentration is required.
- Chromatographic Conditions (Example):
  - Column: A C18 stationary phase column suitable for polar compounds.
  - Mobile Phase A: 0.1% Formic acid in water.
  - Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
  - Gradient: A suitable gradient to separate the nitrosamines from the API and other impurities.
  - Flow Rate: 0.2-0.5 mL/min.
  - Column Temperature: 30-40 °C.
  - Injection Volume: 5-10 μL.
- Mass Spectrometry Conditions (Example):



- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each target nitrosamine for confident identification and quantification.
- Source Parameters: Optimize gas temperatures, gas flows, and voltages to maximize sensitivity for the target analytes.
- Quantification:
  - Use a standard curve prepared with certified reference standards of the target nitrosamines.
  - The limit of quantification (LOQ) must be sufficiently low to detect nitrosamines at or below the acceptable intake (AI) limit.

#### **Protocol 2: pH Control during Synthesis Washing Steps**

This protocol outlines a key process control to mitigate nitrosamine formation based on patent literature.

- Post-Reaction Quenching: After the reaction step where a nitrosating agent is used or could be present, quench the reaction mixture as per the established manufacturing process.
- Aqueous Wash 1 (Acidic):
  - Perform a wash with an acidic aqueous solution (e.g., dilute HCl or citric acid) to remove basic impurities.
  - Monitor and record the pH of the aqueous layer, ensuring it is within the specified acidic range.
- Aqueous Wash 2 (Basic):
  - Perform a subsequent wash with a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize the organic layer and remove acidic impurities.



- Monitor and record the pH of the aqueous layer, ensuring it is within the specified basic range. This step is critical as a non-acidic environment significantly reduces the rate of nitrosamine formation.[11]
- Final Water Washes:
  - Perform one or more washes with purified water until the pH of the aqueous layer is neutral (e.g., pH 6.5-7.5).
  - Confirm the final pH before proceeding to the next manufacturing step.
- In-Process Control (IPC): Implement pH measurement at each washing step as a mandatory in-process control.

#### **Data Presentation**

## Table 1: Acceptable Intake (AI) Limits for Common Nitrosamine Impurities

The following table provides the FDA-recommended acceptable intake limits for some common nitrosamine impurities. These serve as a reference for setting specification limits.

| Nitrosamine Impurity                        | Abbreviation | Acceptable Intake (ng/day) |
|---------------------------------------------|--------------|----------------------------|
| N-nitrosodimethylamine                      | NDMA         | 96                         |
| N-nitrosodiethylamine                       | NDEA         | 26.5                       |
| N-nitroso-N-methyl-4-<br>aminobutanoic acid | NMBA         | 96                         |
| N-nitrosodiisopropylamine                   | NDIPA        | 26.5                       |
| N-nitrosoethylisopropylamine                | NEIPA        | 26.5                       |
| N-nitrosodibutylamine                       | NDBA         | 26.5                       |

Note: These are general limits. The AI for a specific Nitrosamine Drug Substance-Related Impurity (NDSRI) like N-Nitroso-Ticagrelor would need to be determined based on substance-specific data or other recommended approaches.[14][15]



# **Visualization of Control Strategies Decision Tree for Nitrosamine Control**





Click to download full resolution via product page

Caption: Decision tree for implementing nitrosamine control strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fda.gov [fda.gov]
- 2. Potential sources for Nitrosamine Impurities ECA Academy [gmp-compliance.org]
- 3. EP3919497A1 Process for the preparation of ticagrelor Google Patents [patents.google.com]
- 4. gmp-compliance.org [gmp-compliance.org]
- 5. veeprho.com [veeprho.com]
- 6. Addressing Nitrosamine Risks in Pharmaceutical Manufacturing [api.polpharma.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals:
   Modern Analytical Techniques Meet Regulatory Needs | FDA [fda.gov]
- 10. 6 Steps to reduce nitrosamines impurities in Pharma industry Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 15. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- To cite this document: BenchChem. [Navigating Nitrosamine Impurities in Ticagrelor Manufacturing: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b13424751#control-strategies-for-nitrosamine-impurities-in-ticagrelor-manufacturing-process]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com